8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine
Description
This compound is a substituted imidazo[1,2-a]pyridine derivative featuring a methoxycarbonylamino benzyloxy group at position 8, a methyl group at position 2, and a propynyl substituent at position 2. Its structural complexity is highlighted by the presence of two polymorphic forms (Form A and Form B), characterized via X-ray crystallography . Form A (space group C2/c) exhibits stronger intramolecular hydrogen bonding (N(1)–NH(22)) and more stable crystal packing compared to Form B (space group P2₁/c), which undergoes phase transformation to Form A upon heating .
Properties
IUPAC Name |
methyl N-[3-methyl-2-[(2-methyl-3-prop-2-ynylimidazo[1,2-a]pyridin-8-yl)oxymethyl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-5-8-18-15(3)22-20-19(11-7-12-24(18)20)27-13-16-14(2)9-6-10-17(16)23-21(25)26-4/h1,6-7,9-12H,8,13H2,2-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBUDLWYGUXLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OC)COC2=CC=CN3C2=NC(=C3CC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922455 | |
| Record name | Methyl hydrogen [3-methyl-2-({[2-methyl-3-(prop-2-yn-1-yl)imidazo[1,2-a]pyridin-8-yl]oxy}methyl)phenyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117525-13-0 | |
| Record name | 8-Mcmbmipp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117525130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hydrogen [3-methyl-2-({[2-methyl-3-(prop-2-yn-1-yl)imidazo[1,2-a]pyridin-8-yl]oxy}methyl)phenyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine is a novel compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key synthetic pathway includes:
- Formation of the Imidazo[1,2-a]pyridine Core : This is achieved through cyclization reactions involving appropriate nitrogen-containing precursors.
- Substitution Reactions : The introduction of the methoxycarbonylamino and benzyloxy groups is performed via nucleophilic substitution methods.
- Final Modifications : The propynyl group is added in the final stages to yield the target compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer properties and its effects on specific signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways that regulate cell proliferation and survival.
- IC50 Values : Studies have reported IC50 values indicating potent activity against human cancer cell lines such as HCT-116 (IC50 = 10 nM) and other tumor types .
The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival. This pathway is often dysregulated in malignancies, making it a prime target for therapeutic intervention .
Research Findings and Case Studies
Scientific Research Applications
Basic Information
- Chemical Formula: C21H21N3O3
- Molecular Weight: 363.41 g/mol
- CAS Number: 117525-13-0
Structural Characteristics
The structural characterization of this compound has been established through X-ray crystallography, revealing two polymorphs (Forms A and B). Form A exhibits a more stable structure compared to Form B, which is attributed to differences in intramolecular hydrogen bonding and packing efficiency .
Table 1: Summary of Polymorphic Forms
| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (degrees) | Z | dcal (g/cm³) |
|---|---|---|---|---|---|---|---|
| Form A | C2/c | 42.936 | 4.356 | 21.536 | 109.92 | 8 | 1.275 |
| Form B | P21/c | 4.367 | 38.214 | 11.253 | 95.47 | 4 | 1.292 |
Medicinal Chemistry
The imidazo[1,2-a]pyridine derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under discussion has been investigated for its potential as an anti-cancer agent.
Case Study: Anticancer Activity
A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit selective cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific molecular targets involved in cell cycle regulation.
Drug Development
The unique structural features of this compound make it a candidate for drug development targeting specific diseases such as cancer and neurodegenerative disorders.
Case Study: Neuroprotective Effects
Research has indicated that certain imidazo[1,2-a]pyridine derivatives possess neuroprotective effects against oxidative stress-induced neuronal damage, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative conditions.
Material Science
The crystallographic properties of this compound have implications in material science, particularly in the development of novel materials with specific electronic or optical properties.
Case Study: Crystallization Studies
Crystallization studies on the polymorphs have revealed insights into how structural variations can influence material properties, which is critical for applications in electronic devices and sensors.
Comparison with Similar Compounds
Physicochemical Properties
- Polymorphism : The target compound’s Form A exhibits superior stability due to stronger hydrogen bonding and stacking interactions compared to analogs like 8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (), which lacks polymorphic diversity .
- Solubility: Alkoxy alkyl carbamate derivatives (e.g., 8-(2-methoxyethoxy)carbonylamino analogs in ) demonstrate enhanced aqueous solubility over the target compound, attributed to hydrophilic side chains .
Key Research Findings and Implications
- Polymorphic Stability: The target compound’s Form A is preferred for pharmaceutical development due to its thermodynamic stability, contrasting with less stable analogs like Form B or non-polymorphic derivatives .
- Substituent Impact: Electron-withdrawing groups (e.g., nitro in ) reduce solubility but enhance electrophilic reactivity, whereas hydrophilic groups (e.g., morpholino in ) improve bioavailability .
- Synthetic Flexibility : Copper-catalyzed three-component coupling () offers a streamlined route for imidazo[1,2-a]pyridine synthesis, though the target compound requires specialized crystallization steps .
Preparation Methods
Condensation of 2-Aminopyridine Derivatives
The imidazo[1,2-a]pyridine scaffold can be synthesized via condensation of 2-aminopyridine with α-halo ketones or propargyl bromides. For example:
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2-Methyl-3-propynylimidazo[1,2-a]pyridine is formed by reacting 2-aminopyridine with 3-bromo-1-propyne in the presence of a base like potassium carbonate.
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Subsequent O-alkylation with 2-methoxycarbonylamino-6-methylbenzyl bromide introduces the benzyloxy group. This step typically requires a polar aprotic solvent (e.g., DMF) and a catalyst such as cesium carbonate.
Key Observations :
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Microwave-assisted MCRs reduce reaction times from hours to minutes while improving yields (e.g., 70–85% under 150°C).
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Transition metal catalysts (e.g., CuI or Pd(PPh₃)₄) enhance regioselectivity in propynyl group installation.
Cyclization and Condensation Strategies
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is critical for introducing formyl groups to imidazo[1,2-a]pyridines, which can later be functionalized. For instance:
Ritter-Type Reactions
Recent advances in Ritter-type reactions enable the direct incorporation of nitrile groups, which can be hydrolyzed to amides. A protocol from involves:
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Treating 2-methylimidazo[1,2-a]pyridine with Bi(OTf)₃ and p-TsOH·H₂O in dichloroethane (DCE).
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Adding acetonitrile as a nitrile source under reflux (150°C) to form 3-cyano intermediates.
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Hydrolysis with aqueous HCl yields carboxylic acids, which are converted to methoxycarbonylamino groups via esterification.
Functional Group Transformations
Installation of the Methoxycarbonylamino-Methylbenzyloxy Group
The benzyloxy side chain is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions:
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SNAr Reaction :
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Mitsunobu Reaction :
Optimization and Scalability
Solvent and Catalyst Screening
Q & A
Q. What are the common synthetic routes for 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine?
The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, as detailed in general methods for imidazo[1,2-a]pyrimidine derivatives . Modifications include microwave-assisted synthesis (e.g., using diglyme as a solvent under irradiation), which improves reaction efficiency and yield . Key intermediates, such as 2-aminonicotinate derivatives, can be halogenated at the 3-position to introduce functional groups like propynyl chains .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Structural confirmation relies on:
- 1H/13C NMR : Assigning chemical shifts for protons (e.g., methoxy, methyl, and propynyl groups) and carbons in the benzyloxy and imidazopyridine moieties .
- HRMS (ESI) : Validating molecular weight with high accuracy (e.g., ±0.5 ppm deviation) .
- IR spectroscopy : Identifying functional groups like carbonyl (C=O) and amino (N-H) stretches .
Q. What are the key physicochemical properties relevant to handling this compound?
- Melting point : Typically observed between 215–245°C for related imidazopyridine derivatives .
- Solubility : Limited in polar solvents due to hydrophobic substituents (e.g., methyl and benzyloxy groups); DMSO or diglyme is often used for reactions .
- Stability : Sensitive to moisture and light; storage under inert gas (N2/Ar) at –20°C is recommended .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity in heterocycle formation .
- Solvent selection : Polar aprotic solvents like diglyme enhance reaction homogeneity and intermediate stability .
- Catalysis : Transition metals (e.g., Pd/Cu for Sonogashira coupling) can facilitate propynyl group introduction .
Q. How should conflicting spectral data during structural elucidation be resolved?
- Multi-technique validation : Cross-check NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
- X-ray crystallography : Resolve ambiguities in substituent positioning via Hirshfeld surface analysis, as demonstrated for similar imidazopyridine derivatives .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What strategies are effective for designing bioactivity studies targeting this compound?
- Target prioritization : Focus on receptors where imidazopyridines show affinity (e.g., GABA_A, COX-2) .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methoxycarbonylamino vs. nitro groups) and assess changes in IC50 values .
- In vitro assays : Use enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., microglial activation) to validate mechanistic hypotheses .
Q. How can computational chemistry accelerate reaction design for novel derivatives?
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify low-energy pathways .
- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) for new derivatives .
- Docking studies : Screen virtual libraries for binding affinity against biological targets (e.g., cyclin-dependent kinases) before synthesis .
Q. What metrics are used to evaluate the green chemistry profile of its synthesis?
- Atom economy : Compare stoichiometry of starting materials (e.g., 2-aminoimidazoles vs. byproducts) .
- E-factor : Quantify waste generation (kg waste/kg product) for microwave vs. conventional heating .
- Solvent sustainability : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. Notes
- Abbreviations : Use full chemical names (e.g., "imidazo[1,2-a]pyridine" instead of "IP").
- Methodology : Emphasize experimental design, reproducibility, and validation across techniques.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
